

# Spectroscopic Analysis of Sodium Mandelate: A Technical Guide

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## Compound of Interest

Compound Name: *Sodium mandelate*

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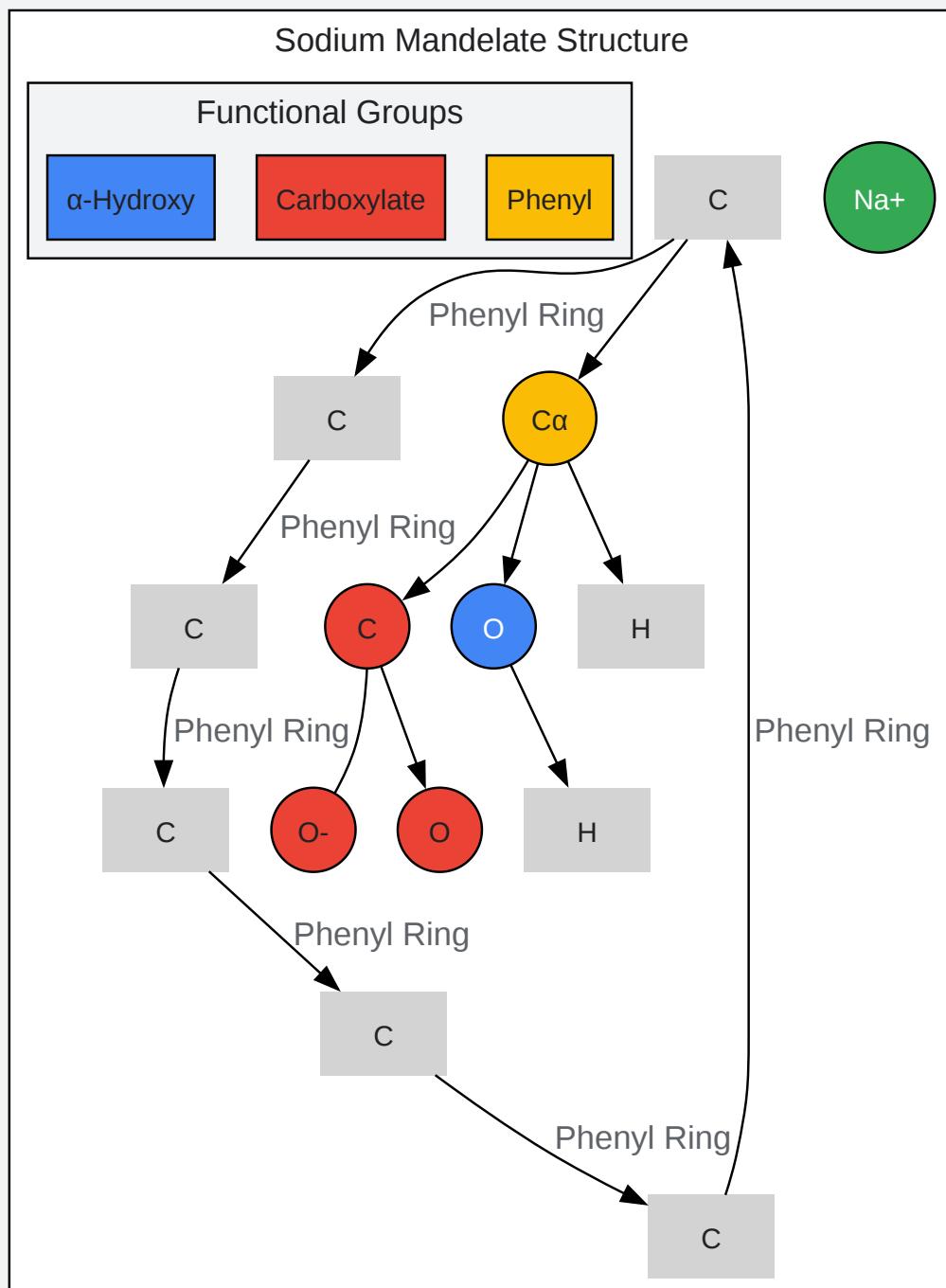
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **sodium mandelate** using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details the experimental protocols, presents quantitative data in a structured format, and offers an interpretation of the spectral data, providing a comprehensive resource for the characterization of this important pharmaceutical compound.

## Introduction to Sodium Mandelate

**Sodium mandelate** is the sodium salt of mandelic acid, an aromatic alpha-hydroxy acid.<sup>[1][2]</sup> It is a white crystalline, hygroscopic solid that is soluble in water.<sup>[2][3]</sup> Its chemical formula is  $C_8H_7NaO_3$  and it has a molecular weight of approximately 174.13 g/mol.<sup>[1][4]</sup> **Sodium mandelate** is utilized in the pharmaceutical industry, often for its potential therapeutic effects, and as a chiral auxiliary in organic synthesis.<sup>[2][3]</sup> The structure of **sodium mandelate**, featuring a phenyl ring, a hydroxyl group, and a carboxylate group, gives rise to characteristic spectroscopic signatures that are invaluable for its identification and quality control.

Below is a diagram illustrating the chemical structure of **sodium mandelate** and highlighting its key functional groups.



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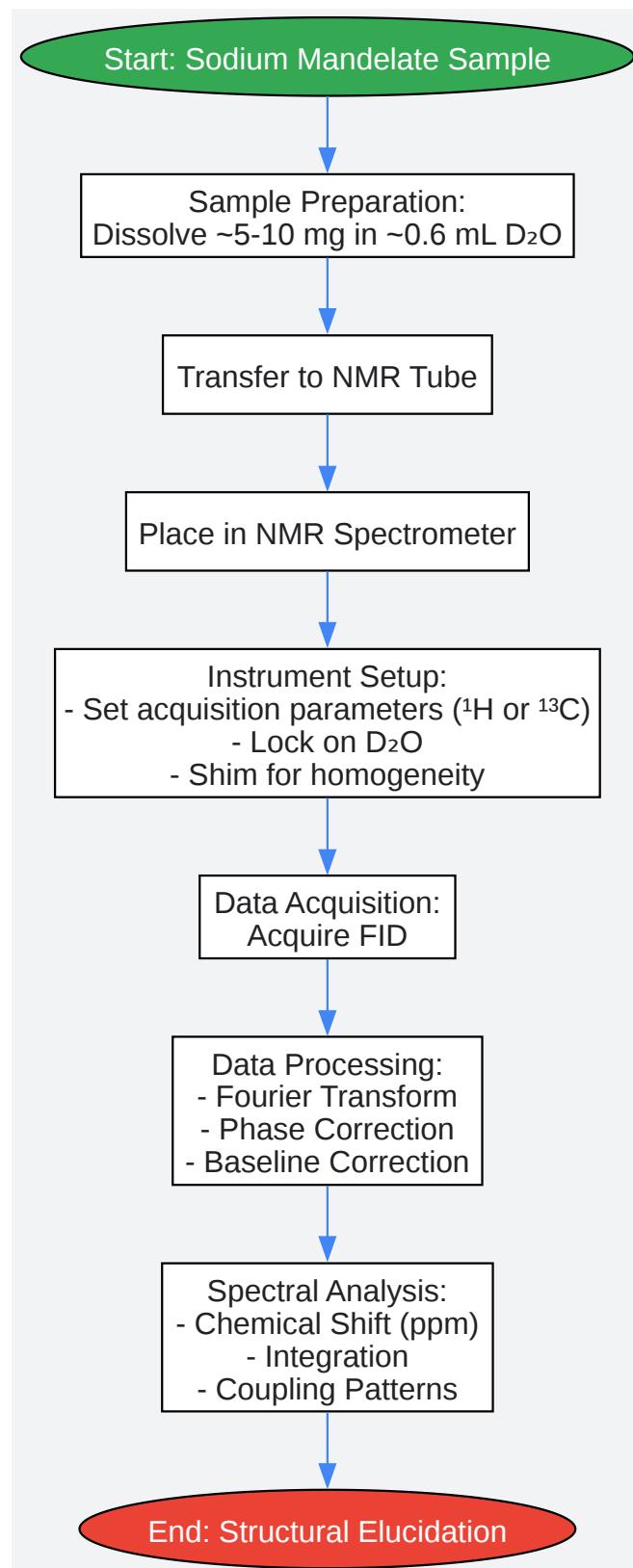
Caption: Chemical structure of **sodium mandelate** with key functional groups highlighted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **sodium mandelate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide diagnostic information for structural confirmation and purity assessment.

## Experimental Protocol: NMR Spectroscopy

A general workflow for the NMR analysis of **sodium mandelate** is outlined below.



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Caption: Experimental workflow for NMR analysis of **sodium mandelate**.

**Methodology:**

- Sample Preparation: Accurately weigh 5-10 mg of **sodium mandelate** and dissolve it in approximately 0.6 mL of deuterium oxide (D<sub>2</sub>O). D<sub>2</sub>O is a suitable solvent as **sodium mandelate** is water-soluble, and the deuterium signal will not interfere with the proton spectrum.
- Sample Loading: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
  - Lock the spectrometer on the deuterium signal of the D<sub>2</sub>O.
  - Shim the magnetic field to achieve homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum, followed by the <sup>13</sup>C NMR spectrum. For <sup>13</sup>C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.
- Spectral Referencing: Reference the chemical shifts to an internal or external standard. For D<sub>2</sub>O, the residual HDO peak (around 4.79 ppm) can be used as a reference for the <sup>1</sup>H spectrum.

## **<sup>1</sup>H NMR Spectral Data and Interpretation**

The <sup>1</sup>H NMR spectrum of **sodium mandelate** is expected to show signals corresponding to the aromatic protons and the alpha-proton.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.2 - 7.5	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~4.8	Singlet	1H	$\alpha$ -proton (-CH(OH)-)

Note: The exact chemical shifts can vary depending on the concentration and pH of the sample.

#### Interpretation:

- The multiplet in the aromatic region (downfield) is due to the protons on the phenyl ring.
- The singlet further upfield corresponds to the single proton on the alpha-carbon. This proton is adjacent to the hydroxyl group and the phenyl ring. The hydroxyl proton is often not observed in D<sub>2</sub>O due to rapid exchange with the solvent.

## <sup>13</sup>C NMR Spectral Data and Interpretation

The proton-decoupled <sup>13</sup>C NMR spectrum of **sodium mandelate** will show distinct signals for each unique carbon atom.

Chemical Shift ( $\delta$ ) ppm	Assignment
~178	Carboxylate carbon (-COO <sup>-</sup> )
~140	Quaternary aromatic carbon (C- $\alpha$ )
~126 - 129	Aromatic carbons (-CH)
~75	$\alpha$ -carbon (-CH(OH)-)

Note: These are approximate chemical shifts and can be influenced by the solvent and other experimental conditions.[5][6][7]

#### Interpretation:

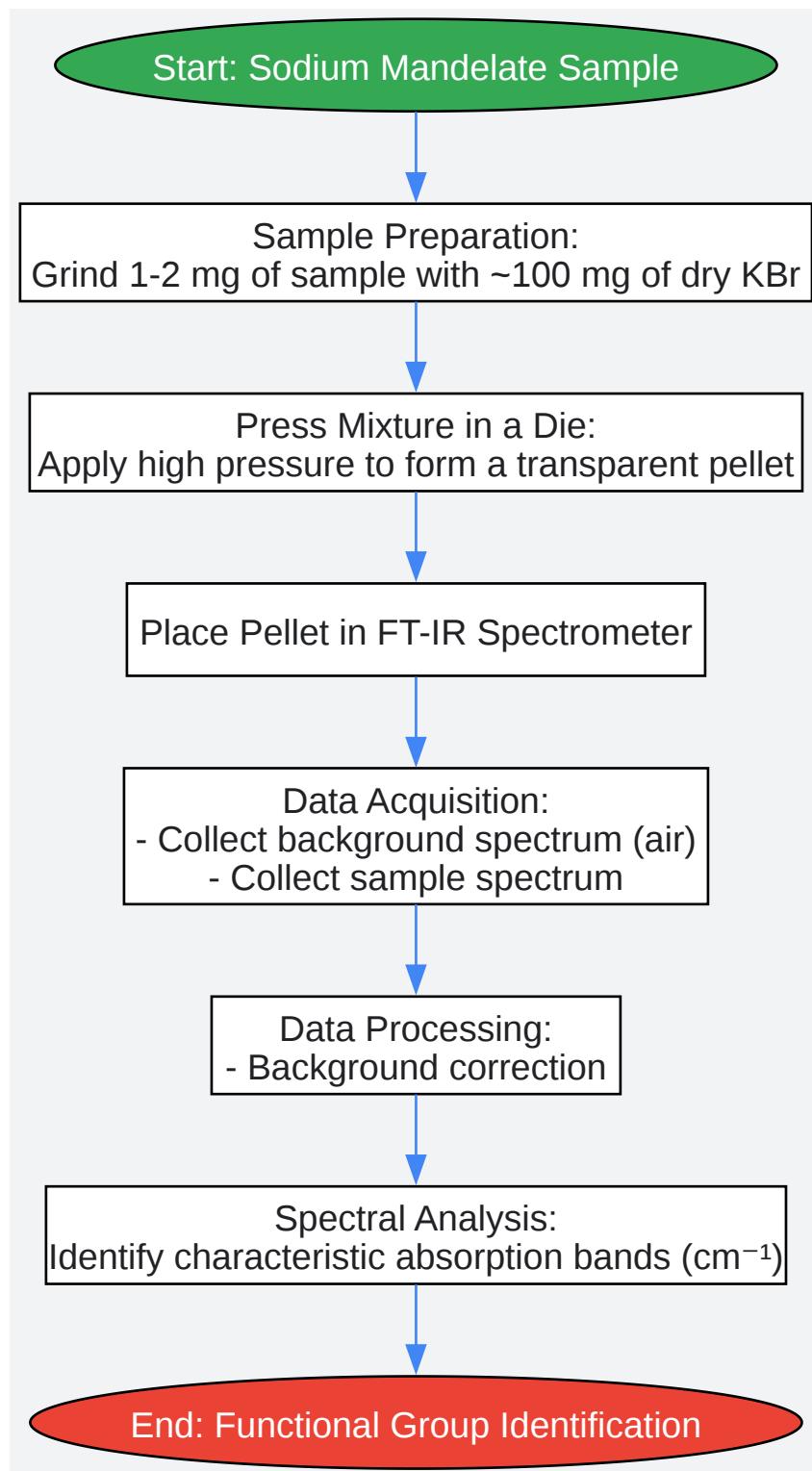
- The signal at the lowest field (~178 ppm) is characteristic of a carboxylate carbon.
- The signals in the 126-140 ppm range are typical for the carbons of the phenyl ring.[6] The quaternary carbon (attached to the alpha-carbon) will have a different chemical shift than the protonated aromatic carbons.
- The peak around 75 ppm is assigned to the alpha-carbon, which is shifted downfield due to the attachment of the electronegative oxygen atom of the hydroxyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

## Experimental Protocol: IR Spectroscopy

The following diagram illustrates the workflow for obtaining an IR spectrum of solid **sodium mandelate** using the KBr pellet method.



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Caption: Experimental workflow for IR analysis of **sodium mandelate** (KBr pellet method).

Methodology (KBr Pellet Technique):[\[8\]](#)

- Sample Preparation: Finely grind 1-2 mg of **sodium mandelate** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[9]
- Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Collect a background spectrum of the empty sample compartment.
  - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

An alternative method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. The solid sample is simply placed in direct contact with the ATR crystal.

## IR Spectral Data and Interpretation

The IR spectrum of **sodium mandelate** will exhibit characteristic absorption bands for its functional groups.[9]

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H stretch	Hydroxyl (-OH)
3100 - 3000	C-H stretch	Aromatic (=C-H)
1600 - 1550 (strong)	C=O stretch	Carboxylate (-COO <sup>-</sup> )
1500 - 1400	C=C stretch	Aromatic ring
~1400	O-H bend	Hydroxyl (-OH)
1300 - 1000 (strong)	C-O stretch	Alcohol/Carboxylate

Note: These are typical frequency ranges for the specified functional groups.

### Interpretation:

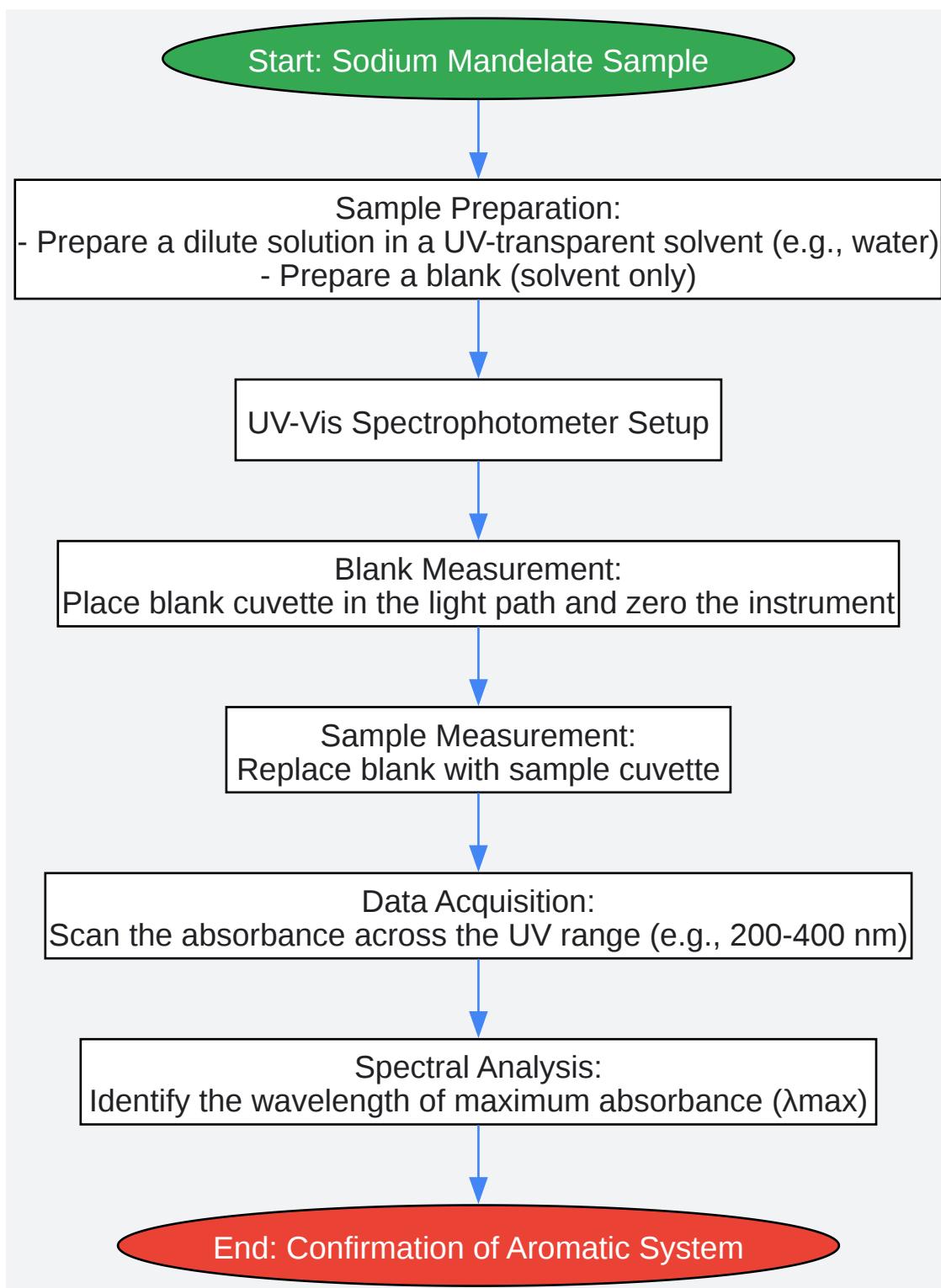
- A broad absorption band in the 3500-3200  $\text{cm}^{-1}$  region is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding.
- The sharp peaks between 3100 and 3000  $\text{cm}^{-1}$  are due to the C-H stretching of the aromatic ring.[10]
- A very strong absorption band around 1600-1550  $\text{cm}^{-1}$  is a key indicator of the asymmetric stretching of the carboxylate anion (-COO<sup>-</sup>). This is shifted to a lower frequency compared to the carbonyl stretch of the corresponding carboxylic acid (~1700  $\text{cm}^{-1}$ ).
- The bands in the 1500-1400  $\text{cm}^{-1}$  region are due to the carbon-carbon stretching vibrations within the aromatic ring.[10]
- A strong band in the 1300-1000  $\text{cm}^{-1}$  range corresponds to the C-O stretching of the alcohol and carboxylate groups.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For **sodium mandelate**, the absorption is primarily due to the phenyl ring.

## Experimental Protocol: UV-Vis Spectroscopy

The workflow for UV-Vis analysis of a **sodium mandelate** solution is presented below.



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Caption: Experimental workflow for UV-Vis analysis of **sodium mandelate**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **sodium mandelate** in a UV-transparent solvent, such as deionized water. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU). Prepare a "blank" sample containing only the solvent.
- Instrumentation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
- Blanking: Fill a quartz cuvette with the blank solution and place it in the spectrophotometer. Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).
- Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

## UV-Vis Spectral Data and Interpretation

**Sodium mandelate** is expected to exhibit UV absorption characteristic of a substituted benzene ring.

Approximate $\lambda_{\text{max}}$ (nm)	Electronic Transition	Chromophore
~250 - 270	$\pi \rightarrow \pi^*$	Phenyl ring

Interpretation:

- The UV spectrum of **sodium mandelate** is dominated by the  $\pi \rightarrow \pi^*$  electronic transitions of the phenyl ring.
- Substituted benzenes typically show a series of fine-structured bands in the 250-270 nm region. The presence of the hydroxyl and carboxylate substituents on the side chain will influence the exact position and intensity of these absorptions. This technique is particularly useful for quantitative analysis of **sodium mandelate** using the Beer-Lambert law, by measuring the absorbance at its  $\lambda_{\text{max}}$ .

## Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a complementary and comprehensive characterization of **sodium mandelate**. <sup>1</sup>H and <sup>13</sup>C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (hydroxyl, carboxylate, and aromatic ring), and UV-Vis spectroscopy confirms the presence of the aromatic chromophore and allows for quantitative analysis. The data and protocols presented in this guide serve as a valuable resource for the analysis and quality control of **sodium mandelate** in research and industrial settings.

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